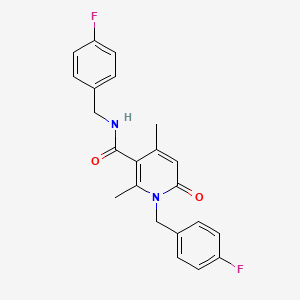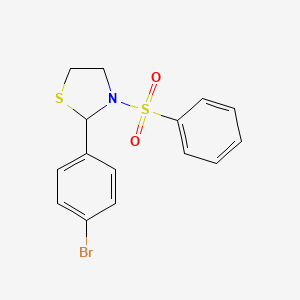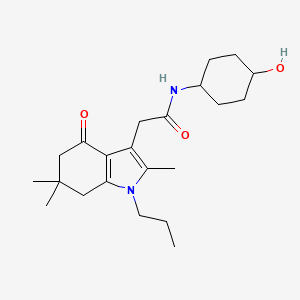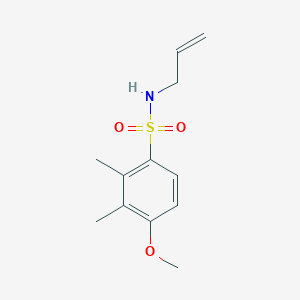
tetramethyl 2-phenyl-1,1,3,3-propanetetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 2-phenyl-1,1,3,3-propanetetracarboxylate, also known as TPTC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TPTC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C20H22O8. TPTC is widely used in scientific research for its ability to act as a cross-linking agent and a catalyst in various chemical reactions.
Mecanismo De Acción
Tetramethyl 2-phenyl-1,1,3,3-propanetetracarboxylate acts as a cross-linking agent by forming covalent bonds between polymer chains, which increases the mechanical strength and thermal stability of the resulting polymer. This compound acts as a catalyst by accelerating the rate of chemical reactions, which reduces the reaction time and increases the yield of the desired product.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, this compound is not intended for human consumption, and its use is limited to scientific research applications. Therefore, information related to drug usage, dosage, and side effects is not applicable.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetramethyl 2-phenyl-1,1,3,3-propanetetracarboxylate has several advantages as a cross-linking agent and a catalyst in lab experiments. This compound is a highly efficient cross-linking agent and catalyst, which reduces the reaction time and increases the yield of the desired product. This compound is also a cost-effective alternative to other cross-linking agents and catalysts. However, this compound has some limitations as well. This compound is sensitive to moisture and air, which can reduce its effectiveness as a cross-linking agent and catalyst. This compound also has a low solubility in water, which can limit its use in aqueous reactions.
Direcciones Futuras
There are several future directions for the use of tetramethyl 2-phenyl-1,1,3,3-propanetetracarboxylate in scientific research. This compound can be used in the synthesis of new polymers with improved mechanical and thermal properties. This compound can also be used in the synthesis of new metal-organic frameworks and porous materials with unique properties. This compound can be further optimized as a catalyst for various organic reactions. Finally, this compound can be used in the development of new drug delivery systems and biomedical applications.
Conclusion:
This compound is a unique chemical compound that has gained significant attention in the scientific community due to its ability to act as a cross-linking agent and a catalyst in various chemical reactions. This compound has several advantages as a cross-linking agent and catalyst, including high efficiency and cost-effectiveness. However, this compound has some limitations as well, including sensitivity to moisture and air and low solubility in water. This compound has several future directions in scientific research, including the synthesis of new polymers and metal-organic frameworks, optimization as a catalyst, and development of new drug delivery systems.
Métodos De Síntesis
Tetramethyl 2-phenyl-1,1,3,3-propanetetracarboxylate can be synthesized through the reaction of dimethyl malonate and benzophenone in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, and finally, an esterification reaction. The resulting product is this compound, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Tetramethyl 2-phenyl-1,1,3,3-propanetetracarboxylate has been widely used in scientific research as a cross-linking agent and a catalyst in various chemical reactions. This compound has been used to synthesize various polymers, including polyesters, polyamides, and polyurethanes. This compound has also been used in the synthesis of metal-organic frameworks and porous materials. This compound has been used as a catalyst in the synthesis of various organic compounds, including esters, amides, and ketones.
Propiedades
IUPAC Name |
tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O8/c1-22-14(18)12(15(19)23-2)11(10-8-6-5-7-9-10)13(16(20)24-3)17(21)25-4/h5-9,11-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQHMFFQQBOHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C(C(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid](/img/structure/B4954899.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4954906.png)


![2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4954923.png)
![4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4954926.png)
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)

![1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)
![2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4954966.png)



